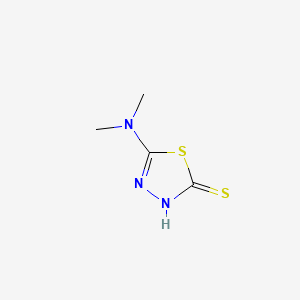

5-(Dimethylamino)-2,3-dihydro-1,3,4-thiadiazole-2-thione

Overview

Description

The compound 5-(Dimethylamino)-2,3-dihydro-1,3,4-thiadiazole-2-thione is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen within its ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related thiadiazole derivatives has been explored in several studies. For instance, the reaction of 3-(dimethylamino)-2H-azirines with 1,3-thiazolidine-2-thione leads to the formation of perhydroimidazo[4,3-b]thiazole-5-thiones and N-[1-(4,5-dihydro-1,3-thiazol-2-yl)alkyl]-N',N'-dimethylthioureas, with the product distribution being influenced by the solvent and temperature used during the reaction . Another study reports the regioselective synthesis of 5,6-dihydro-2H-pyrazolo[3,4-d]thiazoles from 5-dimethylaminomethylene thiazolidin-4-thiones, showcasing the versatility of thiadiazole derivatives in organic synthesis .

Molecular Structure Analysis

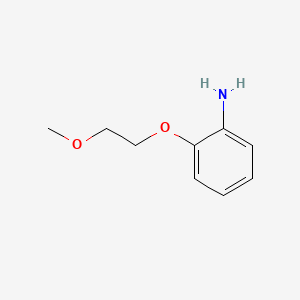

The molecular structure of thiadiazole derivatives has been extensively studied using X-ray crystallography and spectroscopic techniques. For example, the crystal structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole has been determined, providing insights into the structural geometry, electronic properties, and potential applications in nonlinear optics (NLO) . Similarly, the crystal structure of 5-(2'-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole has been elucidated, revealing a planar molecule with a small dihedral angle between the thiadiazole and phenyl rings .

Chemical Reactions Analysis

Thiadiazole derivatives exhibit interesting chemical reactivity, such as tautomerism, which can significantly affect their biological and chemical properties. Studies have shown that 5-aroylamino-3H-1,3,4-thiadiazole-2-thiones exist predominantly in the thione form, which is more stable . Proton tautomerism has also been observed in compounds with an amidine system, affecting their molecular conformation and, consequently, their supramolecular architecture .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure and substituents. For instance, the interaction of 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide with mammalian carbonic anhydrase isozymes has been studied, revealing its potential as a potent inhibitor for certain isozymes, which could be leveraged for therapeutic applications . Additionally, the coordination compounds of 4-acetyl-2-(acetylamino)-5-dimethyl-Δ^2-1,3,4-thiadiazole with various metal ions have been synthesized and characterized, indicating their potential biological importance .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of compounds related to 5-(Dimethylamino)-2,3-dihydro-1,3,4-thiadiazole-2-thione has been analyzed using X-ray diffraction. For instance, Malinovskii et al. (2000) investigated the crystal structure of a similar compound, 5-(2′-Aminophenyl)-2-dimethylamino-1,3,4-thiazole, revealing details about its molecular and framework structure (Malinovskii et al., 2000).

Synthesis and Biological Activities

Khan et al. (2010) synthesized a series of 1,3,4-thiadiazole derivatives, including compounds structurally similar to 5-(Dimethylamino)-2,3-dihydro-1,3,4-thiadiazole-2-thione. They evaluated their antioxidant and urease inhibition activities, finding significant biological activities in some derivatives (Khan et al., 2010).

Tautomeric Behavior and Molecular Conformation

Investigations into the tautomeric behavior and molecular conformation of related compounds have been conducted. Erturk et al. (2016) studied 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide, examining its tautomeric forms and molecular conformation using spectroscopic methods (Erturk et al., 2016).

Rotational Barriers in Molecular Structures

The study of rotational barriers in molecular structures of thiadiazoles has been explored. Liljefors et al. (1973) conducted a study on 2-dimethylamino-1,3,4-oxadiazoles and -thiadiazoles, providing insights into the effects of molecular structure on rotational barriers (Liljefors et al., 1973).

Macrocyclic Compound Synthesis

Research has been conducted on synthesizing macrocycles containing thiadiazole units. Cho et al. (2002) prepared macrocycles with 1,3,4-thiadiazole subunits, contributing to the understanding of the structural properties of such compounds (Cho et al., 2002).

Solvent Effect on Redox Characteristics

The effect of solvents on the redox characteristics of thiadiazoles has been studied. Abou-Elenien et al. (2002) investigated the electrochemical oxidation and reduction of thiadiazole derivatives in various nonaqueous solvents, providing valuable information on their redox behavior (Abou-Elenien et al., 2002).

Safety And Hazards

properties

IUPAC Name |

5-(dimethylamino)-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S2/c1-7(2)3-5-6-4(8)9-3/h1-2H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNMLXOFZGQTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388842 | |

| Record name | 5-(dimethylamino)-2,3-dihydro-1,3,4-thiadiazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dimethylamino)-2,3-dihydro-1,3,4-thiadiazole-2-thione | |

CAS RN |

2810-66-4 | |

| Record name | NSC222395 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(dimethylamino)-2,3-dihydro-1,3,4-thiadiazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.